2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C16H13FN2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13FN2OS/c1-11-6-8-12(9-7-11)15-18-19-16(20-15)21-10-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
InChI Key |
SIBQEDIQAPAOSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole (C16H13FN2OS) is part of a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, highlighting its potential therapeutic applications based on various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a unique combination of functional groups that contribute to its biological properties. The compound consists of:
- Oxadiazole ring : A five-membered heterocyclic structure known for its biological activity.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methylthio group : Contributes to the compound's reactivity and potential interactions with biological targets.
Antioxidant Activity
Research has shown that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have indicated that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often compared against standard antioxidants like ascorbic acid, demonstrating varying degrees of effectiveness depending on the specific substituents on the oxadiazole ring .
| Compound | Antioxidant Activity | Comparison Standard |
|---|---|---|
| This compound | Moderate | Ascorbic Acid |
| Other Oxadiazole Derivatives | Significant | Ascorbic Acid |
Antibacterial Activity
The antibacterial efficacy of oxadiazole derivatives has been widely studied. The compound this compound has shown promising results against various gram-positive and gram-negative bacteria. In comparative studies, it has been evaluated alongside common antibiotics such as amoxicillin and kanamycin .
| Microorganism | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Amoxicillin |
| Escherichia coli | 12 | Kanamycin |
Antitumor Activity
Oxadiazole derivatives are also being investigated for their anticancer potential. Some studies have reported that related compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain oxadiazoles have been shown to exhibit IC50 values in the micromolar range against different cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis Induction |
| A375 (Melanoma) | 4.2 | Cell Cycle Arrest |
Case Studies
- Study on Antioxidant Properties : A recent study evaluated multiple oxadiazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that the presence of specific substituents significantly enhanced the radical scavenging activity compared to traditional antioxidants .
- Antibacterial Evaluation : In a comparative study involving several synthesized oxadiazole derivatives, this compound demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .
- Antitumor Screening : Various studies have screened oxadiazole derivatives against cancer cell lines, revealing that those with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity. For instance, one study reported an IC50 value of 7.01 µM against HeLa cells for a structurally similar compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit considerable antimicrobial properties. Studies suggest that 2-[(2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole may possess a spectrum of activity against various bacterial strains. For instance, compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further investigation as antimicrobial agents .
Anticancer Potential
The oxadiazole scaffold has attracted attention in cancer research due to its ability to interfere with cellular processes. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways associated with cell survival .
Anti-inflammatory Effects
Oxadiazoles have also been studied for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation in various animal models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Fluorescent Materials
The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and fluorescent materials. Research indicates that compounds like this compound can be incorporated into polymers to enhance their optical properties. These materials could be used in light-emitting diodes (LEDs) and organic solar cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in a murine model of arthritis by 50%. |
| Study D | Material Science | Enhanced fluorescence efficiency when incorporated into polymer matrices, suitable for OLED applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 2
a. Thioether vs. Direct Aryl Substitution
- Analog 1 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () lacks the thioether group but shows potent anticancer activity (98.74% growth inhibition at 10⁻⁵ M). The direct 4-chlorophenyl substituent may improve π-π stacking in biological targets.
- Analog 2 : 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () features a bulky adamantyl group, which enhances crystallinity but may reduce bioavailability compared to the target compound’s smaller substituent .
b. Electron-Withdrawing Groups
Substituent Effects at Position 5
a. Electron-Donating vs. Electron-Withdrawing Groups
- Target Compound : The 4-methylphenyl group (electron-donating) contrasts with nitro- or halogen-substituted analogs.
- Analog 4 : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole () exhibits strong CNS depressant activity due to the electron-withdrawing nitro group, which enhances dipole interactions with neuronal receptors .
- Analog 5 : 5-(4-Fluorophenyl)-1,3,4-oxadiazole derivatives () show antibacterial activity (EC₅₀ = 1.98 µg/mL against Xanthomonas), where fluorine’s electronegativity improves target binding .
b. Methyl vs. Sulfone/Sulfonyl Groups
Pharmacological Implications
- Flexibility vs.
- Lipophilicity : The methyl group at position 5 increases lipophilicity compared to nitro or sulfone analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Assisted Cyclization
Keshari et al. reported a POCl₃-mediated method for constructing the 1,3,4-oxadiazole nucleus:
-
Acylhydrazide Preparation : React 4-methylbenzoic acid with hydrazine hydrate in ethanol to form the corresponding acylhydrazide.
-
Ring Closure : Reflux the acylhydrazide with POCl₃ (3 eq) in dry toluene for 8–10 hours.
-
Thioether Formation : Introduce 2-fluorobenzyl mercaptan via nucleophilic substitution at the C-2 position of the oxadiazole.
Reaction Conditions :
-
Temperature: 110°C
-
Yield: 65–70%
-
Key Intermediate: 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and cyclization.
Hydrazide Cyclocondensation with Carbon Disulfide
Alkaline Cyclocondensation
Jha et al. developed a two-step protocol using carbon disulfide (CS₂) in basic media:
-
Hydrazide Synthesis :
-
React ethyl 4-methylbenzoate with hydrazine hydrate (80%) in ethanol to yield 4-methylbenzohydrazide.
-
-
Cyclocondensation :
-
Treat the hydrazide with CS₂ (2 eq) in 10% NaOH solution.
-
Reflux the mixture for 6–8 hours to form 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol.
-
-
Alkylation :
Optimization Data :
| Parameter | Value |
|---|---|
| CS₂ Equivalents | 2.0 |
| Reaction Time | 7 hours |
| Temperature | 80°C |
| Final Yield | 72% |
This method offers excellent regioselectivity but requires stringent control of pH and temperature.
Microwave-Assisted Synthesis
Accelerated Cyclization
Recent advances utilize microwave irradiation to reduce reaction times. A representative procedure involves:
-
Microwave Reaction Vessel : Combine 4-methylbenzohydrazide (1 eq), 2-fluorobenzyl isothiocyanate (1.1 eq), and silica-supported ZnCl₂ (0.2 eq).
-
Irradiation : Microwave at 150 W, 120°C for 15 minutes.
-
Workup : Purify via flash chromatography (hexane:ethyl acetate = 4:1).
Benefits :
-
Reaction time reduced from hours to minutes
-
Yield improvement (78–82%)
-
Minimal byproduct formation
Instrumentation :
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification typically employs:
Spectroscopic Data
Key characterization markers include:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Oxidative Desulfurization | 68–72 | 4–6 h | Moderate | Lab-scale |
| Bromine Cyclization | 75–80 | 3 h | Low | Pilot-scale |
| POCl₃ Cyclization | 65–70 | 8–10 h | High | Lab-scale |
| Microwave Synthesis | 78–82 | 15 min | High | Small-scale |
Trade-offs :
-
Microwave methods offer speed but require specialized equipment.
-
Bromine-mediated reactions are cost-effective but pose safety risks.
Mechanistic Considerations
The formation of 1,3,4-oxadiazoles universally proceeds via a cyclodehydration mechanism. For 2-[(2-fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole, critical steps include:
-
Nucleophilic Attack : Thiolate anion attack on the electrophilic carbon adjacent to the oxadiazole nitrogen.
-
Aromatic Stabilization : Resonance within the oxadiazole ring enhances thermodynamic stability.
-
Steric Effects : Ortho-fluorine substitution on the benzyl group influences reaction rates and regioselectivity .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
